molecular formula C29H26F2N2O4 B12789746 Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl-5'-O-(triphenylmethyl)- CAS No. 132776-17-1

Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl-5'-O-(triphenylmethyl)-

Cat. No.: B12789746
CAS No.: 132776-17-1
M. Wt: 504.5 g/mol
InChI Key: XDQXGKSNJJSNKN-DLGLWYJGSA-N
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Description

Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- is a fluorinated nucleoside analogue. . The incorporation of fluorine atoms into the nucleoside structure can significantly alter its chemical and biological properties, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- involves multiple steps. One common synthetic route includes the fluorination of uridine derivatives. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Industrial production methods may involve large-scale synthesis using similar fluorination techniques, with optimization for yield and purity.

Chemical Reactions Analysis

Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated nucleoside analogues.

    Biology: The compound serves as a probe for studying enzymatic functions and interactions with biological macromolecules.

    Medicine: Due to its potential antiviral and anticancer properties, it is investigated for therapeutic applications.

    Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can participate in hydrogen bonding and other interactions with enzymes and receptors, altering their activity. The compound may inhibit viral replication or cancer cell proliferation by interfering with nucleic acid synthesis or other critical cellular processes .

Comparison with Similar Compounds

Similar compounds to Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- include other fluorinated nucleoside analogues such as:

  • Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl-
  • Uridine, 2’,3’-dideoxy-2’-(hydroxymethyl)-5-methyl-

These compounds share similar structural features but differ in the specific positions and types of fluorine substitutions. The unique combination of fluorine atoms and the triphenylmethyl group in Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

132776-17-1

Molecular Formula

C29H26F2N2O4

Molecular Weight

504.5 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3,4-difluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H26F2N2O4/c1-19-17-33(28(35)32-26(19)34)27-25(31)24(30)23(37-27)18-36-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,32,34,35)/t23-,24-,25-,27-/m1/s1

InChI Key

XDQXGKSNJJSNKN-DLGLWYJGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)F

Origin of Product

United States

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